molecular formula C21H20N4O2S B244701 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

Katalognummer B244701
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: ZYIOUMZGAPJVCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide, commonly known as TPN-171, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-171 belongs to the class of small molecule inhibitors that selectively target the oncogenic protein, MDM2, which is overexpressed in various types of cancers.

Wirkmechanismus

The mechanism of action of TPN-171 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. This, in turn, results in the induction of cell cycle arrest and apoptosis in cancer cells. TPN-171 has been shown to selectively target MDM2, without affecting the related protein, MDMX, which is essential for normal cell growth and development.
Biochemical and Physiological Effects
TPN-171 has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that TPN-171 induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. TPN-171 has also been shown to increase the expression of p53 target genes, which play critical roles in cell cycle regulation and apoptosis. In animal models, TPN-171 has been shown to significantly inhibit tumor growth, without causing any significant toxicity or side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of TPN-171 is its high selectivity and specificity for MDM2, which makes it an ideal candidate for cancer treatment. TPN-171 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of TPN-171 is its relatively low solubility, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of TPN-171. One of the key areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to TPN-171 treatment in cancer patients. Additionally, the combination of TPN-171 with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of TPN-171 analogs with improved pharmacokinetic properties and higher potency is an area of ongoing research.
Conclusion
In conclusion, TPN-171 is a novel compound with significant potential for cancer treatment. Its high selectivity and specificity for MDM2 make it an ideal candidate for cancer therapy. The synthesis of TPN-171 involves a multi-step process that requires optimization to improve yield and purity. TPN-171 has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of the MDM2-p53 interaction. TPN-171 has several advantages, including its favorable pharmacokinetic profile and low toxicity, but also has limitations, such as its low solubility. Future research directions for TPN-171 include the optimization of the synthesis method, identification of biomarkers, and development of analogs with improved pharmacokinetic properties and higher potency.

Synthesemethoden

The synthesis of TPN-171 involves a multi-step process that starts with the reaction of 4-bromo-1,2-diaminobenzene with 2-thiophenecarboxylic acid. The resulting product is then subjected to a coupling reaction with 4-(4-aminophenyl)piperazine, followed by a cyclization step using trifluoroacetic acid. The final step involves the reaction of the intermediate compound with nicotinoyl chloride to yield TPN-171.

Wissenschaftliche Forschungsanwendungen

TPN-171 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that TPN-171 inhibits the interaction between MDM2 and p53, resulting in the stabilization and activation of p53, which plays a critical role in the regulation of cell cycle and apoptosis. TPN-171 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models.

Eigenschaften

Molekularformel

C21H20N4O2S

Molekulargewicht

392.5 g/mol

IUPAC-Name

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H20N4O2S/c26-20(16-3-1-9-22-15-16)23-17-5-7-18(8-6-17)24-10-12-25(13-11-24)21(27)19-4-2-14-28-19/h1-9,14-15H,10-13H2,(H,23,26)

InChI-Schlüssel

ZYIOUMZGAPJVCB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CS4

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CS4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.